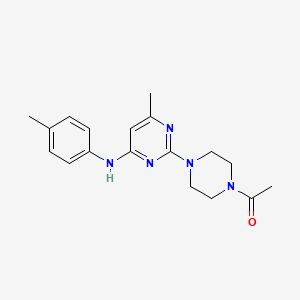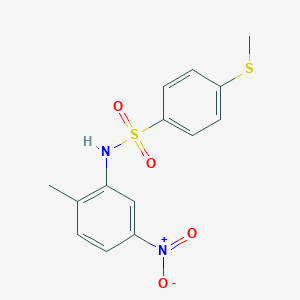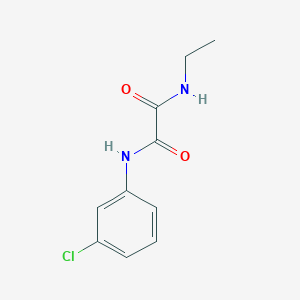
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Wirkmechanismus
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to be highly selective for PARP-1 and PARP-2, two isoforms of the enzyme that are involved in DNA repair.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in animal models. These effects may have implications for the treatment of other diseases, such as diabetes and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Its selectivity for PARP-1 and PARP-2 may limit its usefulness in studying other isoforms of the enzyme, and its effects on DNA repair may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine. One area of interest is the development of combination therapies that include 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine and other chemotherapeutic agents. Another area of interest is the study of the effects of 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine on other diseases, such as diabetes and inflammatory disorders. Finally, there is ongoing research on the development of new PARP inhibitors with improved selectivity and efficacy.
Synthesemethoden
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 6-methylpyrimidine-4-amine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been extensively studied for its potential use in cancer treatment. It has been shown to be particularly effective in tumors with defects in DNA repair pathways, such as those with BRCA mutations. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has also been studied in combination with other chemotherapeutic agents, such as temozolomide and carboplatin, and has shown promising results in clinical trials.
Eigenschaften
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-4-6-16(7-5-13)20-17-12-14(2)19-18(21-17)23-10-8-22(9-11-23)15(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZHUMFMNMFOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5037523.png)
![N-{2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5037528.png)

![(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5037540.png)
![4-[2-(4-isobutylphenyl)propanoyl]morpholine](/img/structure/B5037548.png)
![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-bromophenyl acetate](/img/structure/B5037566.png)
![ethyl 4-[(4-methoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5037569.png)